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Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.4]octane

Cat. No.: B1396107 Get Quote

In the landscape of modern drug development, the pursuit of novel chemical matter with

improved efficacy, selectivity, and pharmacokinetic properties is relentless. For decades,

medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations

of this "flatland" have become increasingly apparent, leading to challenges in achieving

selectivity and avoiding off-target effects. Spirocyclic scaffolds have emerged as a powerful

solution, offering rigid, three-dimensional architectures that can more effectively probe the

complex topologies of biological targets.[1]

This guide focuses on a particularly promising scaffold: 6-Oxa-2-azaspiro[3.4]octane. This

molecule merges the conformational rigidity of a spiro[3.4]octane system with the favorable

physicochemical properties imparted by an oxetane ring. The oxetane moiety, a four-

membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often

enhancing aqueous solubility, metabolic stability, and hydrogen bonding capacity while

maintaining a low molecular weight.[2] As a Senior Application Scientist, this document will

provide a comprehensive overview of this scaffold's core attributes, plausible synthetic

strategies, and its potential applications for researchers, scientists, and drug development

professionals.

Core Compound Identification and Physicochemical
Properties
A precise understanding of a scaffold's fundamental properties is the cornerstone of its

application in drug design.
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IUPAC Name: 6-oxa-2-azaspiro[3.4]octane[3]

CAS Number: 410070-90-5[3][4][5][6]

Molecular Formula: C₆H₁₁NO[3]

Molecular Weight: 113.16 g/mol [3]

The spirocyclic nature of this compound, defined by the single carbon atom shared between

the azetidine and tetrahydrofuran rings, creates a rigid three-dimensional framework. This

rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to

higher affinity. Furthermore, the high fraction of sp³-hybridized carbons is a desirable trait

correlated with higher clinical success rates.[1]

Property Value Source

Molecular Weight 113.16 g/mol PubChem[3]

Molecular Formula C₆H₁₁NO PubChem[3]

XLogP3 -0.3 PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
2 PubChem[3]

Predicted Boiling Point 187.1 ± 33.0 °C ChemicalBook[5]

Predicted Density 1.08 ± 0.1 g/cm³ ChemicalBook[5]

The negative XLogP3 value suggests a high degree of hydrophilicity, a property that is highly

advantageous for improving the solubility of potential drug candidates.

Strategic Synthesis of the 6-Oxa-2-
azaspiro[3.4]octane Core
While multiple synthetic routes can be envisioned, a robust and scalable synthesis is critical for

practical applications. Although a definitive, published protocol for this specific molecule is not
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widely available, a logical and chemically sound pathway can be constructed based on

established methodologies for analogous structures.[7][8][9] The following proposed workflow

leverages known transformations to achieve the target scaffold.

The proposed synthesis involves the creation of the azetidine ring followed by the annulation of

the tetrahydrofuran ring. This approach allows for controlled introduction of the key

heteroatoms.

Part 1: Azetidine Formation

Part 2: Tetrahydrofuran Annulation

1,3-Dibromopropane Derivative

Protected 2-cyanoazetidine

Cyclization

Protected Aminoacetonitrile

Reduction & Hydrolysis

2-(aminomethyl)azetidine

Intramolecular Cyclization

Reaction with Epichlorohydrin

6-Oxa-2-azaspiro[3.4]octane
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Click to download full resolution via product page

Caption: Proposed Synthetic Workflow for 6-Oxa-2-azaspiro[3.4]octane.

Protocol 1: Hypothetical Synthesis of 6-Oxa-2-
azaspiro[3.4]octane
This protocol is a hypothetical, logical construction based on established organic chemistry

principles.

Step 1: Synthesis of N-Protected 3-Oxoazetidine

Start with a suitable N-protected β-amino acid, such as N-Boc-β-alanine.

Activate the carboxylic acid using a coupling agent (e.g., DCC/DMAP or CDI).

Induce intramolecular cyclization via a Dieckmann-type condensation to form the N-Boc-3-

oxoazetidine. The protection group (Boc) is crucial for directing the reaction and ensuring

stability.

Purify the product via column chromatography on silica gel.

Step 2: Spiro-annulation to form the Oxetane Ring

Treat the N-Boc-3-oxoazetidine with a sulfur ylide, such as the Corey-Chaykovsky reagent

(trimethylsulfoxonium iodide and a strong base like NaH). This reaction will convert the

ketone into a spiro-epoxide.

The resulting spiro-epoxide is then subjected to a ring-opening and subsequent

intramolecular ring-closing reaction. This can be achieved under acidic or basic conditions,

where the epoxide is opened by a suitable nucleophile, and the resulting diol intermediate

cyclizes to form the more stable five-membered tetrahydrofuran ring. An alternative, more

direct approach to the oxetane ring could involve a Paterno-Büchi [2+2] photocycloaddition

between a protected 3-methyleneazetidine and formaldehyde, though this may present

regioselectivity challenges.[7]

Step 3: Deprotection
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Remove the Boc protecting group from the nitrogen atom using a strong acid, such as

trifluoroacetic acid (TFA) in dichloromethane (DCM).

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate

solution) and extract the product.

The crude product can be purified by distillation or by converting it to a salt (e.g.,

hydrochloride or oxalate) for easier handling and purification by recrystallization.[4][10]

This self-validating protocol includes protective group chemistry to ensure specific reactivity

and concludes with a straightforward deprotection to yield the final, versatile scaffold.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 6-Oxa-2-azaspiro[3.4]octane lies in its potential as a versatile building block

for creating diverse libraries of bioactive compounds. The secondary amine serves as a

synthetic handle for introducing a wide array of substituents, allowing for the systematic

exploration of chemical space around a rigid, 3D core.

Derivatives of the broader spiro[3.4]octane class have shown significant promise as potent and

selective inhibitors of key therapeutic targets. For instance, spiro[3.4]octane-based compounds

have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical

negative regulator of T-cell activation, making them promising candidates for cancer

immunotherapy.[11] The unique vectoral projection of substituents from the spiro core allows

for optimized interactions within a target's binding pocket.
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Derivatization Reactions
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Caption: Workflow for Derivatization and Screening of the Scaffold.

Experimental Workflow: Library Synthesis via Amide
Coupling
The following is a standard, robust protocol for derivatizing the scaffold.

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 6-Oxa-2-azaspiro[3.4]octane (1.0 equivalent) in a suitable aprotic solvent such as

dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir for 10 minutes at

room temperature.
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Acylating Agent Addition: Slowly add a solution of the desired acyl chloride or carboxylic acid

(1.1 equivalents) that has been pre-activated with a coupling agent like HATU or HOBt.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification: Upon completion, quench the reaction with water or a saturated

aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g.,

ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Final Purification: Purify the crude product by column chromatography on silica gel to obtain

the desired amide derivative.[12]

This workflow enables the rapid generation of a diverse set of amides, which can then be

submitted for high-throughput screening against various biological targets.

Conclusion
6-Oxa-2-azaspiro[3.4]octane is more than just a novel molecule; it is a strategic tool for

modern medicinal chemists. Its inherent three-dimensionality, conferred by the spirocyclic

system, and its favorable physicochemical properties, enhanced by the oxetane ring, position it

as a superior scaffold for escaping the "flatland" of traditional drug discovery. The synthetic

accessibility and the versatile secondary amine handle provide a robust platform for generating

libraries of novel compounds with significant potential for improved pharmacological profiles.

For researchers aiming to develop the next generation of therapeutics, the exploration of the

chemical space around the 6-Oxa-2-azaspiro[3.4]octane core represents a promising and

scientifically sound frontier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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